molecular formula C16H20N2OS B11358024 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

Cat. No.: B11358024
M. Wt: 288.4 g/mol
InChI Key: ZOWOESRGEAORMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the introduction of the butanamide moiety. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-ylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-thiazole-4-ylamine: A precursor in the synthesis of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole and 2-methylthiazole.

Uniqueness

This compound is unique due to its specific combination of the thiazole ring and the butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

InChI

InChI=1S/C16H20N2OS/c1-12(2)10-15(19)17-9-8-14-11-20-16(18-14)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,17,19)

InChI Key

ZOWOESRGEAORMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.